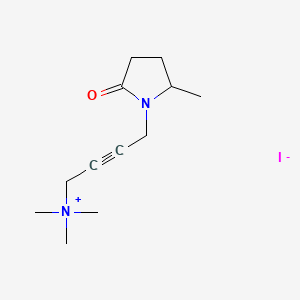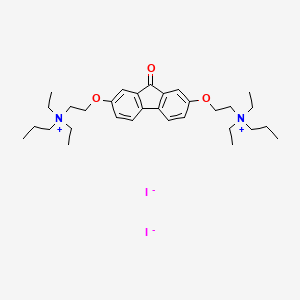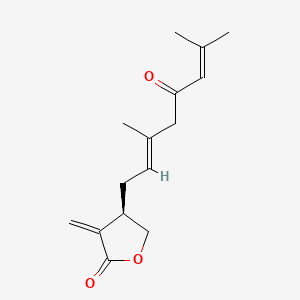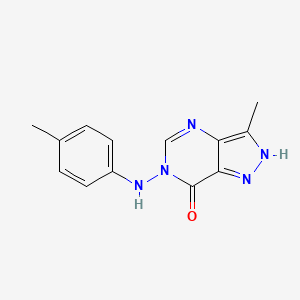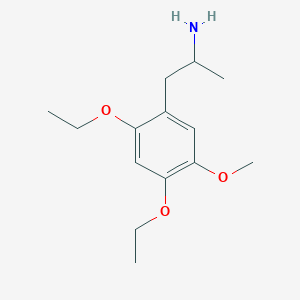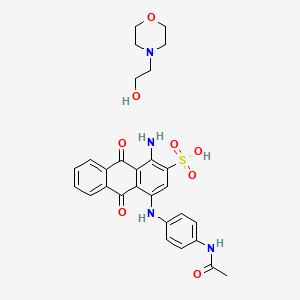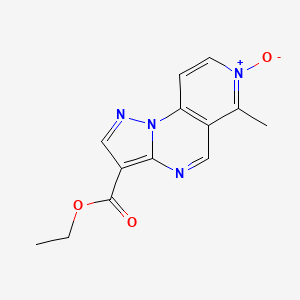
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which integrates multiple nitrogen atoms within a fused ring system. Such structures are often associated with diverse biological activities, making them valuable in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aminopyrazoles with enaminonitriles or enaminones under controlled conditions . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide undergoes various chemical reactions, including:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学的研究の応用
Chemistry
In chemistry, pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.
Medicine
In medicine, derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Their ability to selectively target specific cellular pathways offers the potential for the development of new treatments for various diseases.
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
作用機序
The mechanism of action of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, leading to the suppression of cell proliferation.
類似化合物との比較
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its biological activity as a kinase inhibitor.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: A compound with an additional triazole ring, also investigated for its potential as a therapeutic agent.
Uniqueness
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide stands out due to its specific structural features and the presence of an ethyl ester and 7-oxide group. These modifications can enhance its biological activity and selectivity, making it a unique and valuable compound for further research and development.
特性
CAS番号 |
148191-60-0 |
|---|---|
分子式 |
C13H12N4O3 |
分子量 |
272.26 g/mol |
IUPAC名 |
ethyl 10-methyl-11-oxido-2,3,7-triaza-11-azoniatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carboxylate |
InChI |
InChI=1S/C13H12N4O3/c1-3-20-13(18)10-7-15-17-11-4-5-16(19)8(2)9(11)6-14-12(10)17/h4-7H,3H2,1-2H3 |
InChIキー |
NCTXMORTTRZPAV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2N=CC3=C(N2N=C1)C=C[N+](=C3C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


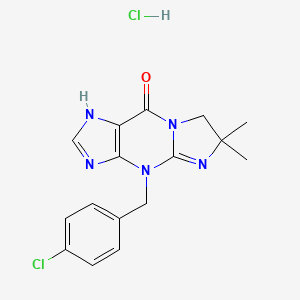
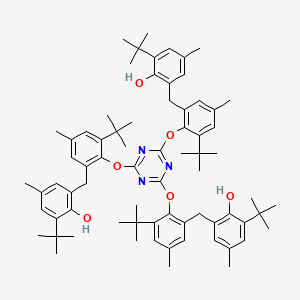

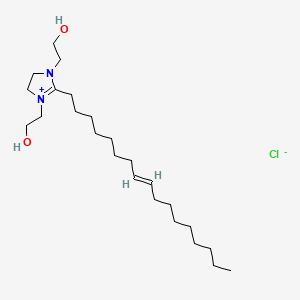
![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
